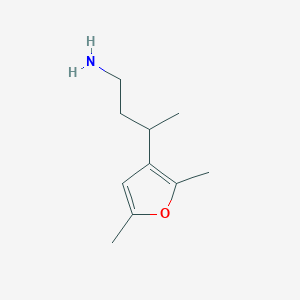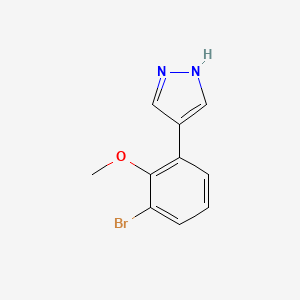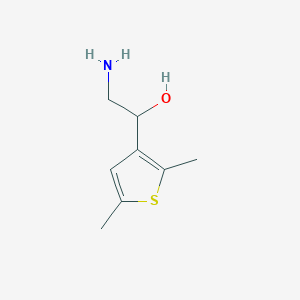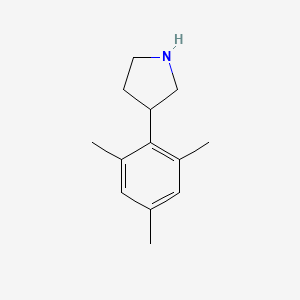
3-Mesitylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesitylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylpyrrolidine typically involves the reaction of mesityl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction, and the product is purified using industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mesitylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Mesitylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Mesitylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The mesityl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without the mesityl group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of a mesityl group.
N-Mesitylpyrrole: A related compound with a mesityl group attached to a pyrrole ring.
Uniqueness of 3-Mesitylpyrrolidine: this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more lipophilic and capable of interacting with hydrophobic regions of biological molecules. The mesityl group also provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 |
Clé InChI |
UMKDHHGHPZFLRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


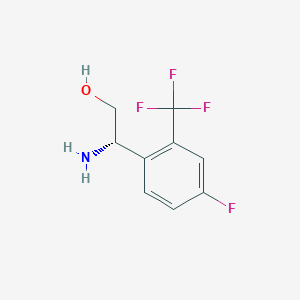


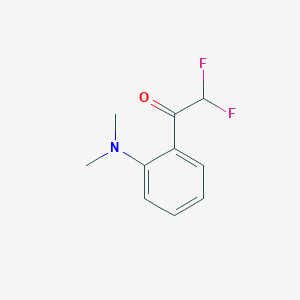
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
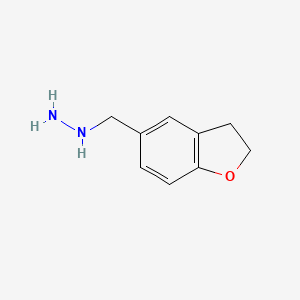


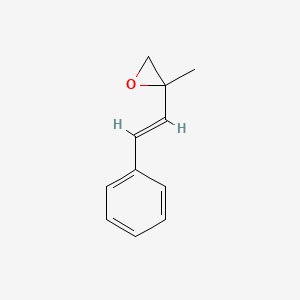
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
